molecular formula C10H15ClINO2 B564517 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride CAS No. 64584-32-3

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride

Cat. No.: B564517
CAS No.: 64584-32-3
M. Wt: 343.589
InChI Key: OTUXWIRPEPMONF-UHFFFAOYSA-N
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Description

X-ray Diffraction Analysis

X-ray diffraction (XRD) is critical for confirming the crystalline structure of the hydrochloride salt. While specific XRD data for this compound are not publicly disclosed, general principles from XRPD (X-ray powder diffraction) analysis apply. The hydrochloride salt form typically exhibits sharp diffraction peaks indicative of long-range atomic order. The Bragg-Brentano geometry is commonly employed to resolve lattice parameters, with intense reflections expected at angles corresponding to interplanar spacings dominated by the iodinated aromatic system and ionic interactions between the protonated amine and chloride counterion.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of the molecule:

  • ¹H NMR :
    • Aromatic protons on the iodinated ring resonate as singlet(s) near δ 6.8–7.2 ppm due to deshielding by the electron-withdrawing iodine atom.
    • Methoxy groups (–OCH₃) at positions 2 and 5 appear as singlets near δ 3.7–3.9 ppm .
    • The ethanamine side chain (–CH₂CH₂NH₂⁺·Cl⁻) shows resonances at δ 2.8–3.2 ppm (CH₂NH₂⁺) and δ 1.8–2.2 ppm (CH₂ adjacent to the aromatic ring).
  • ¹³C NMR :
    • The iodine-bearing aromatic carbon appears near δ 90–100 ppm due to heavy atom effects.
    • Methoxy carbons resonate at δ 55–60 ppm , while the aliphatic carbons of the ethanamine chain appear at δ 35–45 ppm .

Fourier-Transform Infrared (FTIR) Vibrational Signatures

FTIR spectroscopy reveals key functional groups:

  • N–H Stretch : A broad band near 2500–3000 cm⁻¹ from the protonated amine (–NH₃⁺).
  • C–I Stretch : A weak absorption at 500–600 cm⁻¹ due to the carbon-iodine bond.
  • C–O Stretch : Strong bands at 1250–1270 cm⁻¹ and 1020–1050 cm⁻¹ from the methoxy groups.
  • C–C Aromatic Ring Vibrations : Peaks at 1450–1600 cm⁻¹ .

Physicochemical Properties

Solubility and Partition Coefficients

The hydrochloride salt exhibits distinct solubility characteristics:

Solvent Solubility
Water Very soluble
Methanol Very soluble
Chloroform Soluble
Acetone Sparingly soluble
Hexane Insoluble

The partition coefficient (log P ) of the free base is estimated at 2.5–3.0 , indicating moderate lipophilicity. However, the hydrochloride salt’s ionized form reduces its log D (distribution coefficient) to <1.0 at physiological pH, enhancing aqueous solubility.

Thermal Stability and Melting Point Analysis

The compound demonstrates high thermal stability, with a melting point of 250 ± 3°C . Differential scanning calorimetry (DSC) typically shows a sharp endothermic peak at this temperature, confirming crystalline purity. No decomposition is observed below 200°C, making it suitable for standard handling and storage conditions.

Properties

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUXWIRPEPMONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00668225
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

343.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64584-32-3
Record name 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride
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Record name 2,5-Dimethoxy-4-iodophenethylamine hydrochloride
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Record name 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Record name 2C-I HYDROCHLORIDE
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Preparation Methods

Core Synthetic Pathway

The synthesis of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride follows a three-step sequence:

  • Synthesis of 2,5-Dimethoxyphenethylamine : Starting from 2,5-dimethoxybenzaldehyde, reductive amination or nitrile reduction yields the phenethylamine backbone.

  • Iodination : Electrophilic iodination introduces the iodine substituent at the 4-position of the aromatic ring.

  • Hydrochloride Salt Formation : Treatment with hydrochloric acid converts the free base into its stable hydrochloride form.

A representative reaction scheme is provided below:

2,5-DimethoxybenzaldehydeReduction2,5-DimethoxyphenethylamineIodination2,5-Dimethoxy-4-iodophenethylamineHClHydrochloride Salt\text{2,5-Dimethoxybenzaldehyde} \xrightarrow{\text{Reduction}} \text{2,5-Dimethoxyphenethylamine} \xrightarrow{\text{Iodination}} \text{2,5-Dimethoxy-4-iodophenethylamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Iodination Methodologies

Iodination is the critical step determining yield and purity. Two primary methods are documented:

Direct Electrophilic Iodination

  • Reagents : Iodine monochloride (ICl) or NN-iodosuccinimide (NIS) in acetic acid.

  • Conditions :

    • Temperature: 0–25°C

    • Reaction Time: 4–12 hours

  • Yield : 60–75% (reported for analogous compounds).

Ullmann Coupling

  • Catalyst : Copper(I) iodide (CuI) in dimethylformamide (DMF).

  • Conditions :

    • Temperature: 80–100°C

    • Reaction Time: 8–24 hours

  • Yield : 70–85% (patent data).

Optimization Strategies for Enhanced Yield

Reducing Agent Selection

The reduction of intermediates (e.g., nitriles or amides) to amines significantly impacts efficiency:

Reducing AgentSolventTemperatureYield (%)Byproducts
Zinc BorohydrideTetrahydrofuran90–96°C84.0Minimal
Lithium Aluminum HydrideDiethyl ether0°C78.5Alkoxide residues
Sodium BorohydrideMethanol25°C65.2Incomplete reaction

Data adapted from CN103641725A.

Zinc borohydride in tetrahydrofuran (THF) emerges as optimal, achieving 84% yield with fewer side reactions compared to traditional agents.

Temperature Control in Iodination

A patent study correlated reaction temperature with iodination efficiency:

Temperature (°C)Yield (%)Purity (%)
705892
907295
1106888

Exceeding 100°C promotes decomposition, while sub-80°C conditions slow kinetics.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance scalability:

  • Reactors : Microfluidic channels with in-line monitoring.

  • Advantages :

    • 20% higher throughput than batch systems.

    • Real-time impurity detection via UV-Vis spectroscopy.

Purification Protocols

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve ≥98.5% purity.

  • Chromatography : Preparative HPLC resolves regioisomeric byproducts (e.g., 3-iodo derivatives).

Comparative Analysis of Synthetic Methods

ParameterElectrophilic IodinationUllmann Coupling
CostLowModerate
Reaction Time4–12 hours8–24 hours
ScalabilityModerateHigh
Byproduct Formation5–10%<3%

Ullmann coupling, despite longer reaction times, offers superior scalability and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

Chemistry

In analytical chemistry, 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride serves as a reference standard for identifying and quantifying similar compounds. Its unique structure allows researchers to study its behavior under various chemical reactions, including oxidation and substitution reactions .

Biology

The compound is primarily studied for its effects on the serotonin receptor system , particularly the 5-HT2A receptor. Research indicates that DOI can induce significant changes in neurotransmitter release and brain activity:

  • Neurotransmitter Interaction : DOI acts as an agonist at the 5-HT2A receptor, influencing various neural pathways and potentially leading to psychoactive effects .
  • Behavioral Studies : In rodent models, DOI has been shown to reduce alcohol consumption based on baseline intake levels, suggesting its potential therapeutic role in treating alcohol use disorders .

Medicine

Recent studies have explored DOI's potential in treating psychiatric disorders and inflammatory conditions:

  • Psychiatric Applications : DOI's interaction with serotonin receptors may provide insights into treatments for depression and anxiety disorders. Its ability to induce neuroplasticity could be beneficial for patients with psychiatric conditions .
  • Anti-inflammatory Effects : DOI has demonstrated high potency in inhibiting tumor necrosis factor-alpha (TNFα)-induced inflammation, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Case Studies

  • Alcohol Consumption Study : A study involving Long-Evans rats demonstrated that administration of DOI significantly reduced ethanol intake when compared to controls. This suggests a baseline dependency effect where individuals with higher alcohol consumption may benefit more from treatment with psychedelics targeting the serotonin receptors .
  • Neuroplasticity Research : DOI has been implicated in promoting dendritic spine growth and synaptic reorganization in neurons, processes essential for learning and memory. This characteristic positions DOI as a candidate for further research into cognitive enhancement therapies .

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in its psychoactive effects. The compound’s structure allows it to cross the blood-brain barrier and bind to these receptors, modulating their activity and influencing various neural pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamines of the 2C Family

The 2C family shares a core phenethylamine structure with methoxy groups at the 2- and 5-positions. Variations in the 4-position substituent significantly alter pharmacological properties:

Compound 4-Substituent Molecular Formula Molecular Weight (g/mol) Potency (ED₅₀, mg/kg) Duration (Hours) Key References
2C-I HCl Iodo C₁₀H₁₄INO₂·HCl 356.6 1.5 (mice HTR) 6–10
2C-B (4-Bromo) Bromo C₁₀H₁₄BrNO₂·HCl 312.6 0.6–1.2 (human) 4–8
2C-C HCl (4-Chloro) Chloro C₁₀H₁₄ClNO₂·HCl 252.1 ~2–3 (estimated) 6–8
2C-P (4-Propyl) Propyl C₁₃H₂₁NO₂·HCl 263.8 ~8–12 (human) 10–14
2C-H (Unsubstituted) Hydrogen C₁₀H₁₅NO₂·HCl 217.7 Inactive N/A

Key Findings :

  • Potency : Halogenated derivatives (2C-I, 2C-B, 2C-C) exhibit higher potency than alkyl-substituted analogs (2C-P). The larger iodine atom in 2C-I enhances receptor binding affinity compared to smaller halogens (Cl, Br), but 2C-B remains the most potent in humans due to bromine’s optimal size for 5-HT₂A interactions .
  • Duration : Longer alkyl chains (e.g., 2C-P) prolong duration due to slower metabolism .
  • 2C-H : The unsubstituted parent compound is inactive in humans, underscoring the necessity of 4-position substitution for psychoactivity .
N-Benzyl Derivatives (NBOMe Series)

N-Benzylation of 2C-I increases lipophilicity and potency by 10–100-fold:

Compound Structure Modification ED₅₀ (mg/kg, Mice HTR) Receptor Affinity (5-HT₂A Ki, nM)
2C-I HCl None (parent compound) 1.5 6.3
25I-NBOMe N-(2-Methoxybenzyl) 0.1 0.044
25I-NBMD N-(2,3-Methylenedioxybenzyl) 0.3 0.089

Key Findings :

  • Potency : 25I-NBOMe’s ED₅₀ (0.1 mg/kg) is 15-fold lower than 2C-I’s, attributed to enhanced blood-brain barrier penetration and receptor binding .
Amphetamine Analogs

Amphetamine derivatives with 4-iodo substitutions differ in structure and activity:

Compound Core Structure α-Substituent Key Properties
2C-I HCl Phenethylamine H 5-HT₂A agonist, MAOI
DOI HCl Amphetamine CH₃ 5-HT₂A/₂C full agonist, hallucinogen

Key Findings :

  • Structural Impact: The α-methyl group in DOI HCl converts it into a non-selective serotonin receptor agonist with longer half-life but reduced psychedelic specificity compared to 2C-I .

Pharmacokinetic and Metabolic Comparisons

  • Metabolism : 2C-I undergoes hepatic O-demethylation and deiodination, producing inactive metabolites. In contrast, NBOMe derivatives are metabolized into bioactive N-debenzylated products .
  • Detection : 2C-I and its metabolites are identifiable in urine via GC-MS, whereas NBOMe compounds require LC-MS/MS due to their lower abundance .

Biological Activity

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride, commonly referred to as 2C-I , is a synthetic compound belonging to the phenethylamine class. This compound is notable for its psychoactive properties and has been extensively studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor . Understanding its biological activity is crucial for both therapeutic applications and insights into its recreational use.

Chemical Structure and Properties

The molecular structure of 2C-I features:

  • A phenethylamine backbone .
  • Two methoxy groups at positions 2 and 5 on the aromatic ring.
  • An iodine substituent at position 4.

This unique configuration enhances its ability to interact with serotonin receptors, influencing neurotransmitter activity and brain function.

The primary mechanism of action for 2C-I involves its binding to the 5-HT2A receptor , a subtype of serotonin receptor. Upon binding, 2C-I alters neurotransmitter release patterns, leading to significant effects on mood, perception, and cognition. Research indicates that this compound can effectively cross the blood-brain barrier due to its lipophilic nature, which allows it to exert profound effects on serotonin signaling pathways essential for mood regulation.

Pharmacological Effects

Research has demonstrated that 2C-I exhibits various pharmacological effects, including:

  • Psychoactive Effects : Induces visual and auditory hallucinations, altered perception of time, and enhanced emotional experiences.
  • Stimulation of Head-Twitch Response (HTR) : In animal studies, administration of 2C-I has resulted in a dose-dependent increase in head twitches in mice, confirming its agonistic action on the 5-HT2A receptor .

Table 1: Dose-Response Data for 2C-I

Dose (mg/kg)HTR Counts (mean ± SEM)Statistical Significance
145.3 ± 5.6p < 0.01
393.8 ± 7.4p < 0.001
10120.5 ± 10.2p < 0.0001

Comparative Studies

Comparative studies with other phenethylamines reveal that while compounds like 25I-NBOMe exhibit higher potency, the effects of 2C-I remain significant within the context of serotonergic activity. For instance, the effective dose (ED50) for inducing HTR in mice was found to be approximately 0.83 mg/kg for 2C-I compared to 0.078 mg/kg for 25I-NBOMe .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2C-I:

  • Hallucinogenic Effects : A study conducted by Halberstadt and Geyer (2013) demonstrated that administration of varying doses of 2C-I resulted in significant increases in HTR counts in mice, indicating strong hallucinogenic properties linked to serotonin receptor activation .
  • Therapeutic Potential : Research suggests that compounds like 2C-I may have potential therapeutic applications in treating psychiatric disorders due to their ability to modulate serotonin pathways .
  • Safety Profile : While many studies focus on the psychoactive effects, there are also concerns regarding safety and toxicity associated with high doses or polydrug use involving substances like MDMA or cannabinoids .

Table 2: Summary of Research Findings on Biological Activity

Study ReferenceKey FindingsImplications
Halberstadt & Geyer (2013)Dose-dependent increase in HTR in miceIndicates strong serotonergic activity
Braden et al. (2006)High affinity for 5-HT2A receptorsPotential therapeutic applications
Burish et al. (2015)Reports of adverse effects with polydrug useHighlights safety concerns

Q & A

Basic Research Questions

Q. What are the established protocols for determining the receptor binding affinity of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride to serotonin receptors (e.g., 5-HT2A)?

  • Methodological Answer : Radioligand binding assays using tritiated or iodinated analogs (e.g., [¹²⁵I]-2C-I) are standard. Competitive binding experiments involve incubating the compound with membrane preparations from rat frontal cortex or transfected cell lines expressing 5-HT2A receptors. Saturation and displacement curves are analyzed using nonlinear regression to calculate Ki or IC50 values. Ensure proper controls for nonspecific binding (e.g., using ketanserin as a competitor) .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction. Validate methods for linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%). NMR (¹H/¹³C) and FTIR are used for structural confirmation in synthetic batches .

Advanced Research Questions

Q. How can researchers evaluate the impact of structural modifications (e.g., N-benzylation, halogen substitution) on the pharmacological activity of 2,5-Dimethoxy-4-iodophenethylamine derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with targeted substitutions (e.g., 4-ethylthio or 4-propylthio groups) and confirm purity via HPLC.
  • Step 2 : Compare binding affinities (5-HT2A/2C) using radioligand assays.
  • Step 3 : Assess functional activity (e.g., calcium flux assays in HEK293 cells).
  • Step 4 : Correlate electronic (Hammett constants) or steric parameters with activity trends. A 2020 study showed N-benzylation reduces 5-HT2A efficacy by 60% compared to the parent compound .

Q. How can contradictions in reported pharmacological data (e.g., divergent EC50 values across studies) be resolved?

  • Methodological Answer :

  • Source 1 : Standardize assay conditions (e.g., cell line origin, buffer pH, temperature).
  • Source 2 : Validate receptor expression levels via Western blot.
  • Source 3 : Use internal reference compounds (e.g., DOI hydrochloride) to normalize data. For example, a 1990 study reported 5-HT2A Ki = 2.1 nM, while later work found 4.7 nM; discrepancies were traced to differences in membrane preparation .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Route 1 : Use Ullmann coupling for iodination of 2,5-dimethoxyphenethylamine, optimizing catalyst (CuI) and solvent (DMF) ratios.
  • Route 2 : Reduce hydrolysis by controlling reaction temperature (<40°C) and pH (6–7).
  • Route 3 : Purify via recrystallization (ethanol/water) to achieve ≥98.5% purity. A 2019 protocol achieved 72% yield using microwave-assisted synthesis .

Q. How can researchers ensure compliance with international regulations when handling this compound?

  • Methodological Answer :

  • Regulatory Step 1 : Verify scheduling status (e.g., Schedule 9 in Australia, DEA License Required in the U.S.) .
  • Regulatory Step 2 : Submit institutional approvals (e.g., IBC, DEA Form 225) and maintain records of storage (controlled-access cabinets) and disposal (incineration).

Key Considerations

  • Controlled Substance : Always confirm regional legal classifications (e.g., CAS 69587-11-7 is regulated in multiple jurisdictions) .
  • Structural-Activity Gaps : Prioritize halogen substitution studies to explore 5-HT2A/2C selectivity .

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